molecular formula C8H9FN2OS B8436317 N-(4-Fluorophenyl)-N'-methoxythiourea

N-(4-Fluorophenyl)-N'-methoxythiourea

Cat. No. B8436317
M. Wt: 200.24 g/mol
InChI Key: BSRIERINDRGJIK-UHFFFAOYSA-N
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Patent
US07220856B2

Procedure details

4-Fluorophenyl isothiocyanate (306 mg, 2.0 mmol), O-methyl hydroxylamine hydrochloride (835 mg, 10.0 mmol), and triethylamine (1.5 mL, 11.0 mmol) are stirred in THF-water (6 mL) for 2 h. The reaction mixture is diluted with ether, washed with water, dried (MgSO4), and concentrated yielding 240 mg of pale yellow crystals.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
835 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1.Cl.[CH3:12][O:13][NH2:14].C(N(CC)CC)C>C1COCC1.O.CCOCC>[F:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]([NH:14][O:13][CH3:12])=[S:10])=[CH:4][CH:3]=1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
306 mg
Type
reactant
Smiles
FC1=CC=C(C=C1)N=C=S
Name
Quantity
835 mg
Type
reactant
Smiles
Cl.CON
Name
Quantity
1.5 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1.O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(C=C1)NC(=S)NOC
Measurements
Type Value Analysis
AMOUNT: MASS 240 mg
YIELD: CALCULATEDPERCENTYIELD 59.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.